![molecular formula C5H11Br B586064 1-Bromo-3-methylbutane-d7 CAS No. 1795011-78-7](/img/structure/B586064.png)
1-Bromo-3-methylbutane-d7
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Description
1-Bromo-3-methylbutane, also known as Isoamyl bromide or Isopentyl bromide, is a low toxic bromosolvent . It has a molecular formula of C5H11Br . It has been used in the synthesis of 1-(3-methylbutyl)pyrrole and in the production of pentyl peroxy radical by direct photolysis production method .
Synthesis Analysis
1-Bromo-3-methylbutane is used in the synthesis of 1-(3-methylbutyl)pyrrole. It is also used in the production of pentyl peroxy radical by direct photolysis production method .Molecular Structure Analysis
The molecular structure of 1-Bromo-3-methylbutane consists of a carbon chain with a bromine atom attached. The IUPAC Standard InChI is InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3 .Chemical Reactions Analysis
1-Bromo-3-methylbutane has been used in the synthesis of 1-(3-methylbutyl)pyrrole. It was also used in the production of pentyl peroxy radical by direct photolysis production method .Physical And Chemical Properties Analysis
1-Bromo-3-methylbutane is a colorless liquid that is slightly soluble in water and denser than water . Its vapors are heavier than air . It has a molecular weight of 151.045 .Safety and Hazards
properties
IUPAC Name |
4-bromo-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)butane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-5(2)3-4-6/h5H,3-4H2,1-2H3/i1D3,2D3,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZFFTJAHVMMLF-TXVPSQRDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCBr)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methylbutane-d7 |
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